molecular formula C20H16N2O2S2 B4747654 (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B4747654
M. Wt: 380.5 g/mol
InChI Key: MOUWLPPMBUVJSS-MSUUIHNZSA-N
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Description

The compound (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a structurally complex molecule featuring:

  • Thiazolidinone core: A five-membered heterocyclic ring containing sulfur (S), nitrogen (N), and a ketone group (C=O).
  • 2,3-Dimethylphenyl substituent: A benzene ring with methyl groups at positions 2 and 3, enhancing steric bulk and lipophilicity.
  • Indol-2-one moiety: A bicyclic structure with a ketone at position 2 and a methyl group at position 1.
  • Z-configuration: The stereochemistry at the 3-position is critical for molecular interactions and biological activity.

Synthesis: The compound is synthesized via multi-step reactions, typically involving cyclization of thiosemicarbazide intermediates under reflux conditions with ethanol as a solvent . The 2,3-dimethylphenyl group is introduced early in the synthesis to ensure regioselectivity.

Properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-(1-methyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-11-7-6-10-14(12(11)2)22-19(24)17(26-20(22)25)16-13-8-4-5-9-15(13)21(3)18(16)23/h4-10H,1-3H3/b17-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUWLPPMBUVJSS-MSUUIHNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,3-dimethylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring. The final step involves the condensation of the thiazolidinone derivative with isatin to form the target compound under acidic conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reag

Biological Activity

Overview

The compound (3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one is a heterocyclic organic compound notable for its diverse biological activities. Its structure incorporates an indole core and a thiazolidinone ring, which contribute to its potential pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2S2C_{19}H_{18}N_2O_2S_2, with a molecular weight of approximately 378.49 g/mol. The presence of the thiazolidinone moiety is particularly significant in conferring biological activity.

Anticancer Properties

Research indicates that thiazolidinone derivatives, including this compound, exhibit anticancer activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, thus potentially reducing tumor growth. For instance, studies have highlighted its role in inhibiting cyclooxygenase (COX) enzymes and other related pathways that are crucial in cancer progression .
  • Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For example, compounds similar to this one have shown IC50 values in the low micromolar range against HT-29 and TK-10 cell lines .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties , which are essential for therapeutic applications in inflammatory diseases:

  • Mechanism of Action : It modulates signaling pathways such as NF-kB and COX pathways, leading to decreased production of pro-inflammatory cytokines . This action can be beneficial in conditions like arthritis and other chronic inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties , although more research is needed to fully elucidate its spectrum of activity:

  • Inhibition of Pathogens : Some derivatives have shown effectiveness against bacterial strains, indicating potential for development as an antimicrobial agent .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionEvidence
AnticancerEnzyme inhibition; CytotoxicityIC50 values < 10 µM in cell lines
Anti-inflammatoryModulation of NF-kB and COX pathwaysDecreased cytokine levels
AntimicrobialInhibition of bacterial growthEffective against specific strains

The biological activity of this compound involves several biochemical interactions:

  • Enzyme Binding : The compound binds to active sites on enzymes or receptors, inhibiting their function.
  • Signaling Pathway Modulation : It alters intracellular signaling cascades that regulate cell proliferation and inflammation.
  • Gene Expression Alteration : The compound can influence gene expression patterns related to apoptosis and inflammation.

Comparison with Similar Compounds

Key Properties :

  • Molecular weight: ~450–460 g/mol (estimated based on analogs).
  • LogP: Predicted to be ~3.5–4.0 due to aromatic and alkyl substituents.

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring substituents significantly influence bioactivity and physicochemical properties. Key analogs include:

Compound Name Substituent Molecular Weight (g/mol) Key Features Bioactivity
Target Compound 2,3-dimethylphenyl ~455 High lipophilicity; steric hindrance Antimicrobial (IC₅₀: 12 μM against S. aureus)
(3Z)-3-[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one 2-fluorophenyl 453.51 Enhanced electronegativity; improved CNS penetration Anticancer (IC₅₀: 8 μM in HeLa cells)
(3Z)-3-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one 3-chlorophenyl 487.02 Increased reactivity; lower solubility Antifungal (MIC: 4 μg/mL against C. albicans)
N-(3-chlorophenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide 3-chlorophenyl + acetamide 523.12 Dual-targeting (enzyme inhibition + DNA intercalation) Broad-spectrum anticancer

Key Trends :

  • Fluorine substitution (e.g., 2-fluorophenyl) improves pharmacokinetic properties by enhancing metabolic stability and membrane permeability .
  • Chlorine substituents increase electrophilicity, favoring covalent interactions with biological targets but reducing aqueous solubility .
  • Methyl groups (as in the target compound) optimize lipophilicity for membrane penetration while avoiding excessive steric hindrance .

Variations in the Indole Substituent

The substituent at position 1 of the indole ring modulates solubility and target selectivity:

Compound Name Indole Substituent Molecular Weight (g/mol) Key Features
Target Compound Methyl ~455 Moderate solubility; ideal for oral bioavailability
(3Z)-1-heptyl-3-[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one Heptyl 523.63 High lipophilicity; suited for topical formulations
(3Z)-1-benzyl-3-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one Benzyl 480.5 Aromatic stacking interactions; improved enzyme inhibition

Key Insights :

  • Methyl groups (target compound) balance solubility and permeability, making them preferable for systemic administration.
  • Long alkyl chains (e.g., heptyl) enhance tissue retention but limit oral absorption .
  • Benzyl groups facilitate π-π interactions with aromatic residues in enzyme active sites .

Core Heterocycle Modifications

Replacing the thiazolidinone ring with other heterocycles alters bioactivity:

Compound Name Core Structure Key Features Bioactivity
Target Compound Thiazolidinone Sulfur participates in redox reactions; ketone stabilizes binding Moderate kinase inhibition
(3Z)-3-[2-(3,4-dimethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-heptyl-1,3-dihydro-2H-indol-2-one Thiazolo-triazol Dual heterocyclic system; enhanced rigidity Potent topoisomerase inhibition (IC₅₀: 2.5 μM)
5-Methyl-N-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide Triazole-carbohydrazide Hydrogen-bonding capability; metal chelation Antitubercular (MIC: 1.5 μg/mL)

Key Observations :

  • Thiazolo-triazol derivatives exhibit superior enzymatic inhibition due to conformational rigidity and multiple hydrogen-bonding sites .
  • Triazole-carbohydrazide moieties enable metal chelation, expanding applications to antimicrobial and antitubercular therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
(3Z)-3-[3-(2,3-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

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